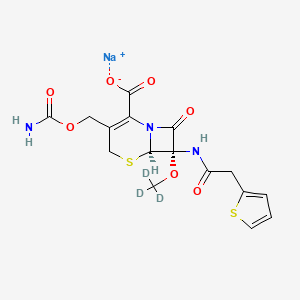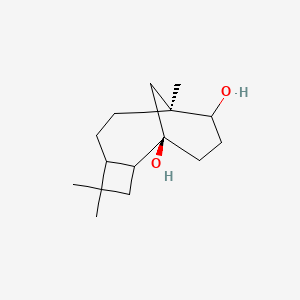
Treibs glycol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
. It belongs to the class of sesquiterpenes and is characterized by its unique chemical structure, which includes two hydroxyl groups attached to a caryolane skeleton.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Treibs glycol typically involves the extraction from natural sources, such as the pods of Sindora sumatrana. The extraction process includes solvent extraction followed by purification steps like chromatography to isolate the pure compound .
Industrial Production Methods: Industrial production of this compound is not widely documented, as it is primarily obtained from natural sources. advancements in synthetic organic chemistry may allow for the development of more efficient synthetic routes in the future.
化学反应分析
Types of Reactions: Treibs glycol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of hydroxyl groups in its structure.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions often involve reagents like halogens or sulfonyl chlorides under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohol derivatives.
科学研究应用
Treibs glycol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: Utilized in the development of natural product-based formulations and as a precursor for other valuable compounds.
作用机制
The mechanism of action of Treibs glycol involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of inflammatory pathways and inhibition of microbial growth . The exact molecular targets are still under investigation, but it is thought to interact with enzymes and receptors involved in these processes.
相似化合物的比较
Ethylene Glycol: A common glycol with two hydroxyl groups, used primarily as an antifreeze and in the production of polyester fibers.
Propylene Glycol: Another glycol with similar physical properties to ethylene glycol, used as a solvent in pharmaceuticals and food products.
Uniqueness of Treibs Glycol: this compound is unique due to its natural origin and specific chemical structure, which imparts distinct biological activities
属性
分子式 |
C15H26O2 |
|---|---|
分子量 |
238.37 g/mol |
IUPAC 名称 |
(1R,8S)-4,4,8-trimethyltricyclo[6.3.1.02,5]dodecane-1,9-diol |
InChI |
InChI=1S/C15H26O2/c1-13(2)8-11-10(13)4-6-14(3)9-15(11,17)7-5-12(14)16/h10-12,16-17H,4-9H2,1-3H3/t10?,11?,12?,14-,15+/m0/s1 |
InChI 键 |
SFJOMLIUSIKKRA-CTOJOOGHSA-N |
手性 SMILES |
C[C@]12CCC3C(CC3(C)C)[C@](C1)(CCC2O)O |
规范 SMILES |
CC1(CC2C1CCC3(CC2(CCC3O)O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,7-Dioxa-2H-cyclopent[cd]indene-2-acetic acid, 5-carboxy-alpha-ethyl-2a,4a,7a,7b-tetrahydro-2a-hydroxy-, gamma-lactone](/img/structure/B12426630.png)
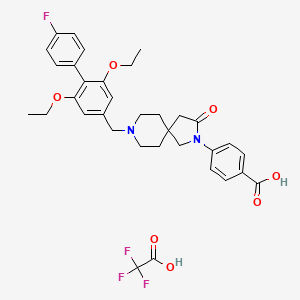

![(2S,4R)-1-[(2S)-2-[11-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyundecanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B12426654.png)

![(5R)-5-[(4-cyanophenyl)methyl]-7-(3,5-dichloro-4-fluorophenyl)-5-methyl-6-oxo-N-[(2S)-1-oxo-1-[(1-pyridin-2-ylcyclopropyl)amino]propan-2-yl]imidazo[1,2-a]imidazole-3-carboxamide](/img/structure/B12426661.png)

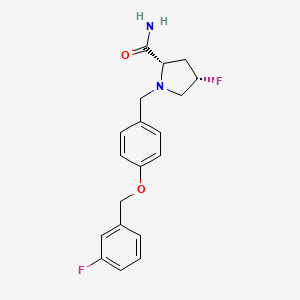
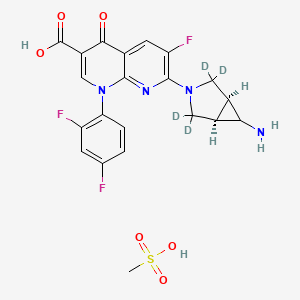
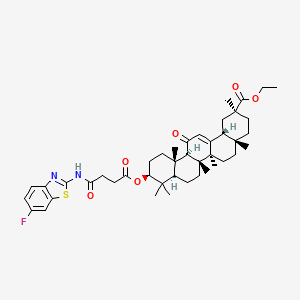
![(2Z)-2-(8-methoxy-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,8,10,12-hexaen-2-ylidene)acetic acid](/img/structure/B12426694.png)
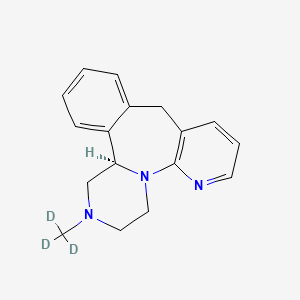
![2-[ethyl(1,1,2,2,2-pentadeuterioethyl)amino]-N-(3-hydroxy-2,6-dimethylphenyl)acetamide](/img/structure/B12426702.png)
